

The Discovery and Isolation of Lanthionine from Natural Sources: A Technical Guide

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Compound of Interest

Compound Name: *Lanthionine*

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An in-depth exploration of the historical discovery, natural prevalence, and methodologies for the extraction and characterization of the non-proteinogenic amino acid, **Lanthionine**.

Introduction

Lanthionine is a non-proteinogenic thioether amino acid composed of two alanine residues linked by a sulfide bridge. First discovered in 1941, this unique amino acid is found in a variety of natural sources, from keratinous proteins to bacterial peptides. Its presence as a cross-linking element in proteins imparts significant structural stability. This technical guide provides a comprehensive overview of the discovery of **Lanthionine**, its natural occurrences, and detailed protocols for its isolation and characterization, aimed at researchers, scientists, and professionals in drug development.

Historical Discovery

Lanthionine was first isolated in 1941 by M. J. Horn, D. B. Jones, and S. J. Ringel from wool that had been treated with sodium carbonate.^[1] The name "**Lanthionine**" is derived from *lana* (Latin for wool) and *theion* (Greek for sulfur), reflecting its origin and composition as a sulfur-containing amino acid.^[1] This initial discovery paved the way for further research into its structure, synthesis, and natural distribution.

Natural Sources of Lanthionine

Lanthionine is found in a range of natural materials, primarily as a component of proteins and peptides where it often forms intramolecular cross-links.

- **Keratinous Proteins:** **Lanthionine** is notably present in keratin-rich tissues such as wool, human hair, and feathers.^[1] Its formation in these proteins is often a result of processing with heat or alkaline conditions, which induces the elimination of a sulphydryl group from one cysteine residue and its subsequent addition to a dehydroalanine residue formed from another cysteine or serine.
- **Lactalbumin:** This protein, found in milk, is another natural source of **lanthionine**.^[1]
- **Lantibiotics:** **Lanthionine** is a defining structural component of lantibiotics, a class of polycyclic peptide antibiotics produced by various bacteria.^[1] In these molecules, **lanthionine** and its derivative, **methyllanthionine**, are introduced through post-translational modifications of ribosomally synthesized precursor peptides. Notable examples of lantibiotics include nisin (a food preservative), subtilin, and epidermin.^[1]

Quantitative Analysis of **Lanthionine** in Natural Sources

The yield of **lanthionine** from natural sources is highly dependent on the source material and the hydrolysis method employed. Alkaline hydrolysis, while effective at breaking down keratin, can also lead to the formation of **lanthionine** from cysteine residues, potentially inflating the perceived natural abundance. Acid hydrolysis is a common method for protein breakdown prior to amino acid analysis, though it can lead to the degradation of certain amino acids. Enzymatic and superheated water hydrolysis offer alternative approaches.

Below are tables summarizing available quantitative data on **lanthionine** from various sources and using different extraction methods.

Table 1: **Lanthionine** Content in Keratinous Sources

Natural Source	Hydrolysis Method	Lanthionine Yield/Content	Reference(s)
Wool	Alkaline Hydrolysis (NaOH)	75-80% of wool solubilized (lanthionine is a component of the hydrolysate)	[2]
Wool	Superheated Water (140-170°C)	Formation of lanthionine observed from cystine degradation	
Human Hair	Acid Hydrolysis	Cystine is the main amino acid (17.5%), lanthionine is formed upon treatment	[3]
Cattle Hair	Alkaline Hydrolysis (pH 12.5)	87% of incorporated 35S-sulfide found in cysteic acid, lanthionine, and cystine	[4]

Table 2: **Lanthionine** in Food Proteins

Food Protein	Processing Condition	Lanthionine Formation	Reference(s)
Wheat Gliadin	Heating at alkaline pH	Formation of lanthionine from cysteine and dehydroalanine	[5]
Milk Proteins	Heat and/or alkali treatment	Formation of lanthionine and lysinoalanine	

Note: Specific quantitative yields of pure **Ianthionine** are often not reported directly in the literature, as its formation is frequently a consequence of the harsh hydrolysis conditions used to break down the protein matrix. The data presented reflects the conditions under which **Ianthionine** is formed and can be subsequently isolated.

Experimental Protocols

The isolation and characterization of **Ianthionine** from natural sources typically involve three key stages: hydrolysis of the source protein, purification of the resulting amino acid mixture, and analytical identification and quantification.

Hydrolysis of Keratinous Proteins (e.g., Wool, Hair)

This protocol describes the breakdown of the protein matrix to release constituent amino acids, including **Ianthionine**.

5.1.1 Acid Hydrolysis

- Sample Preparation: Weigh approximately 100 mg of the keratin source (e.g., cleaned and dried wool or hair) into a hydrolysis tube.
- Acid Addition: Add 5 mL of 6 M hydrochloric acid (HCl) to the tube.
- Hydrolysis: Seal the tube under vacuum and heat at 110°C for 24 hours.
- Drying: After cooling, open the tube and evaporate the HCl under a stream of nitrogen or using a rotary evaporator.
- Reconstitution: Dissolve the dried hydrolysate in a suitable buffer (e.g., 0.1 M HCl or a buffer compatible with the subsequent chromatographic step) for analysis.

5.1.2 Alkaline Hydrolysis

- Sample Preparation: Place 5 g of the keratin source into a flask.
- Alkaline Solution: Add 150 mL of 1 M sodium hydroxide (NaOH).

- Hydrolysis: Stir the mixture and allow it to sit at room temperature for 1 hour for partial hydrolysis or overnight for more complete dissolution.[2]
- Neutralization: Filter the solution to remove any undissolved material. Carefully neutralize the filtrate with an appropriate acid (e.g., 6 M HCl) to the desired pH for further purification. Note that this will produce a salt precipitate that may need to be removed.

Purification by Ion-Exchange Chromatography

This protocol allows for the separation of **lanthionine** from other amino acids in the protein hydrolysate.

- Resin Preparation: Pack a column with a suitable cation-exchange resin (e.g., Dowex 50). Equilibrate the column with a low pH starting buffer (e.g., 0.2 M sodium citrate buffer, pH 3.25).
- Sample Loading: Adjust the pH of the protein hydrolysate to be compatible with the starting buffer and load it onto the column.
- Elution: Elute the amino acids using a gradient of increasing pH and/or ionic strength. This can be achieved by sequentially applying buffers of increasing pH (e.g., pH 4.25, 5.28, etc.) or a continuous salt gradient (e.g., 0 to 2 M NaCl).
- Fraction Collection: Collect fractions and monitor for the presence of amino acids using a suitable detection method (e.g., ninhydrin reaction).
- Lanthionine** Identification: Identify the fractions containing **lanthionine** by comparison with the elution profile of an authentic **lanthionine** standard or by subsequent analytical techniques.

Characterization and Stereochemical Analysis

5.3.1 Gas Chromatography-Mass Spectrometry (GC-MS) for Chiral Analysis

This protocol is for the determination of the stereochemistry of **lanthionine**.

- Hydrolysis: Hydrolyze the **lanthionine**-containing sample (e.g., a purified fraction or a lantibiotic peptide) with 6 M HCl at 110°C for 20 hours in a sealed tube.

- Drying: Dry the hydrolysate under a stream of nitrogen.
- Derivatization (Esterification and Acylation):
 - Chill the dried sample in an ice-water bath and add a solution of acetyl chloride in methanol to form the methyl esters of the amino acids.
 - After evaporation of the reagent, add a suitable acylating agent (e.g., trifluoroacetic anhydride) in a solvent like dichloromethane and heat to form the N-acyl derivatives.
- GC-MS Analysis: Inject the derivatized sample onto a chiral GC column (e.g., Varian CP-Chirasil-L-Val).
- Data Analysis: Compare the retention times of the **Ianthionine** diastereomers in the sample with those of authentic standards of known stereochemistry (e.g., L,L-**Ianthionine** and meso-**Ianthionine**) to determine the stereochemical configuration.

5.3.2 Advanced Marfey's Method with LC-MS

This is a sensitive method for determining the stereochemistry of amino acids.

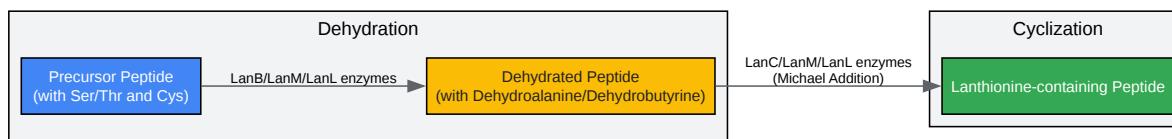
- Hydrolysis: Hydrolyze the peptide sample (approximately 0.05 mg) using 6 M HCl at 150°C for 3 hours.
- Drying: Dry the hydrolysate completely.
- Derivatization:
 - Dissolve the dried hydrolysate in a small volume of water.
 - Add a solution of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA, Marfey's reagent) in acetone and a base (e.g., sodium bicarbonate).
 - Heat the mixture to complete the derivatization.
 - Quench the reaction by adding HCl.

- LC-MS Analysis: Analyze the resulting diastereomeric mixture by reverse-phase liquid chromatography-mass spectrometry (LC-MS).
- Data Analysis: The different stereoisomers of **Lanthionine** will form diastereomers with L-FDAA that can be separated by chromatography. The elution order and mass spectra are compared with those of derivatized standards to determine the stereochemistry.

Visualization of Pathways and Workflows

Lanthionine Biosynthesis in Lantibiotics

The biosynthesis of **Lanthionine** in the context of lantibiotics is a well-characterized enzymatic process. It involves the dehydration of serine or threonine residues in a precursor peptide, followed by the intramolecular Michael addition of a cysteine thiol to the resulting dehydroamino acid.

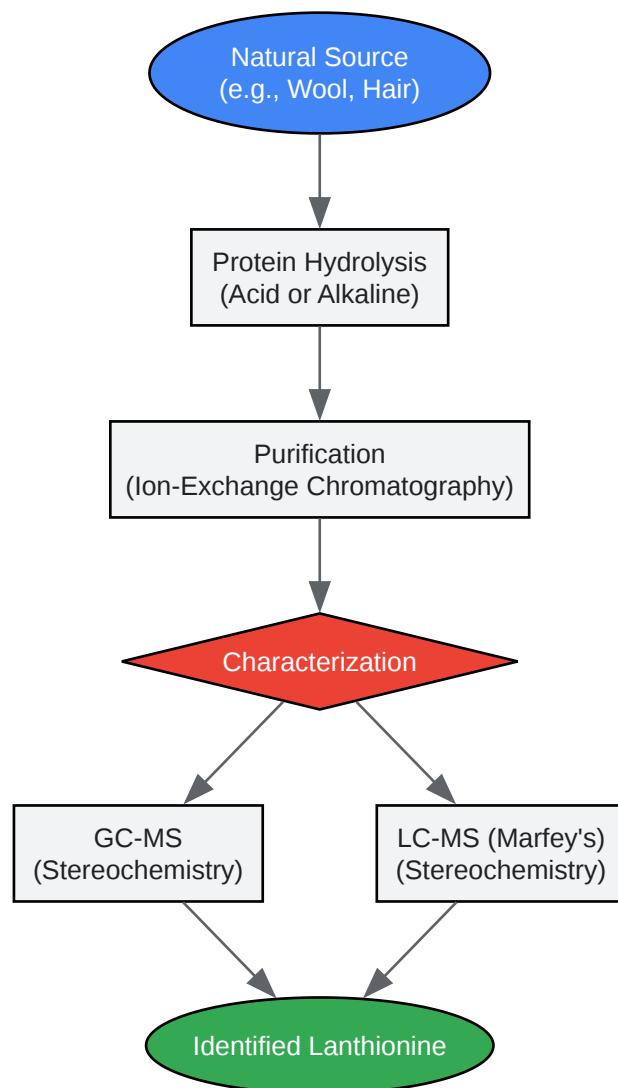


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Biosynthesis of **Lanthionine** in lantibiotics.

General Experimental Workflow for Lanthionine Isolation and Characterization

The following diagram illustrates a typical workflow for the isolation and characterization of **Lanthionine** from a natural protein source.



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Isolation and characterization workflow.

Conclusion

The discovery of **Lanthionine** from wool over eight decades ago has led to a broader understanding of its role in protein structure and function, particularly in the context of the potent antimicrobial lantibiotics. While its isolation from natural keratinous sources remains a complex process, modern analytical techniques provide robust methods for its purification and detailed stereochemical characterization. This guide serves as a foundational resource for researchers interested in exploring the chemistry and biology of this intriguing thioether amino acid.

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